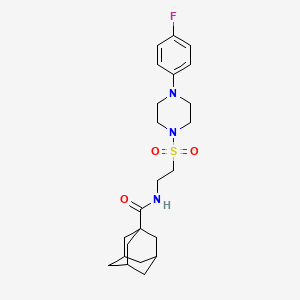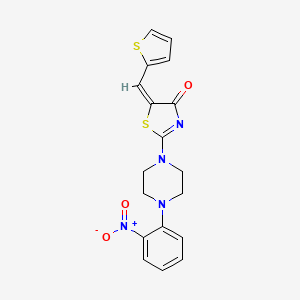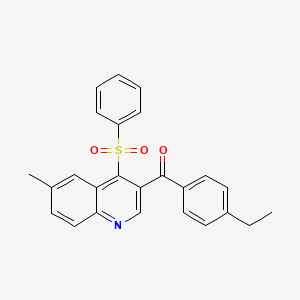
(3r,5r,7r)-N-(2-((4-(4-氟苯基)哌嗪-1-基)磺酰基)乙基)金刚烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It can include reactions with various reagents, its behavior under different conditions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. It can also include studying the compound’s reactivity with other substances .科学研究应用
神经药理学和受体靶向
多项研究调查了金刚烷衍生物对中枢神经系统受体的亲和力和选择性。例如,金刚烷衍生物已被确定为 5-羟色胺 5-HT1A 受体的有效且选择性拮抗剂,表明它们在通过体外和体内测试研究神经精神疾病中的潜在应用 (García 等,2014)。类似地,具有金刚烷结构的化合物已显示出对 5-HT2 受体的高亲和力和选择性,证明了体外和体内潜在的抗血小板作用 (Fujio 等,2000)。
抗菌和抗炎特性
金刚烷基化合物已被评估其抗菌活性,显示出对各种革兰氏阳性菌和革兰氏阴性菌以及白色念珠菌等病原真菌的有效抑制作用。例如,一项研究合成了和测试了金刚烷基-1,2,4-三唑衍生物的 N-曼尼希碱,揭示了显着的抗菌活性 (Al-Abdullah 等,2014)。此外,某些金刚烷衍生物在大鼠模型中表现出剂量依赖的抗炎活性,突出了它们作为治疗剂的潜力 (Al-Abdullah 等,2014)。
化学合成和催化
金刚烷衍生物已被研究其在化学反应中作为催化剂的作用。例如,与金刚烷相关的 l-哌嗪-2-羧酸衍生的 N-甲酰胺已被开发为用于 N-芳基亚胺氢化硅烷化的极高对映选择性路易斯碱催化剂,对广泛的底物显示出高产率和对映选择性 (Wang 等,2006)。
药物设计和分子修饰
金刚烷衍生物的研究也集中在对其进行修饰以改进药物设计。已进行某些金刚烷化合物对 5-HT(1A) 受体的桥头氟甲基类似物的合成和评估,旨在为正电子发射断层扫描 (PET) 配体提供代谢稳定的候选物 (Al Hussainy 等,2011)。
作用机制
安全和危害
属性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN3O3S/c24-20-1-3-21(4-2-20)26-6-8-27(9-7-26)31(29,30)10-5-25-22(28)23-14-17-11-18(15-23)13-19(12-17)16-23/h1-4,17-19H,5-16H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMFRPQKCLPHIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide](/img/structure/B2408574.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2408575.png)
![Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2408576.png)
![2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2408578.png)

![Diethyl 4,4'-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate](/img/structure/B2408580.png)
![propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2408581.png)
![N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2408584.png)
![N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2408585.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2408586.png)



![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/no-structure.png)